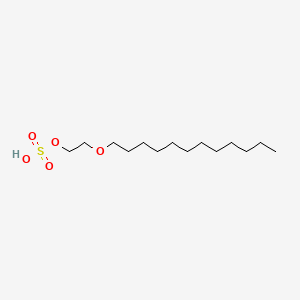
2-Dodecoxyethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its amphiphilic nature, which makes it useful in various applications, particularly in the field of surfactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecoxyethyl hydrogen sulfate typically involves the sulfation of dodecyl alcohol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester . The general reaction can be represented as follows:
[ \text{C}{12}\text{H}{25}\text{OH} + \text{SO}3 \rightarrow \text{C}{12}\text{H}_{25}\text{OSO}_3\text{H} ]
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where dodecyl alcohol is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then neutralized with a base such as sodium hydroxide to produce the sodium salt of the sulfate ester, which is more stable and easier to handle .
Análisis De Reacciones Químicas
Types of Reactions: 2-Dodecoxyethyl hydrogen sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can react with nucleophiles such as amines and alcohols to form corresponding substituted products .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Conditions: Mild to moderate temperatures, typically in the range of 25-50°C
Major Products: The major products formed from these reactions are typically the substituted derivatives of the original sulfate ester. For example, reaction with an amine would yield an alkylammonium sulfate .
Aplicaciones Científicas De Investigación
2-Dodecoxyethyl hydrogen sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Commonly used in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of 2-dodecoxyethyl hydrogen sulfate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances . This property is particularly useful in applications such as emulsification and solubilization.
Comparación Con Compuestos Similares
- Sodium dodecyl sulfate (SDS)
- Sodium laureth sulfate (SLES)
- Ammonium lauryl sulfate (ALS)
Comparison: While 2-dodecoxyethyl hydrogen sulfate shares similar surfactant properties with these compounds, it is unique in its specific molecular structure, which can offer different solubility and stability characteristics . For instance, SDS is widely used in laboratory settings for protein denaturation, whereas this compound may be preferred in applications requiring milder surfactant properties .
Propiedades
Número CAS |
50602-06-7 |
|---|---|
Fórmula molecular |
C14H30O5S |
Peso molecular |
310.45 g/mol |
Nombre IUPAC |
2-dodecoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |
Clave InChI |
QTDIEDOANJISNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOS(=O)(=O)O |
Números CAS relacionados |
26183-44-8 26183-44-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


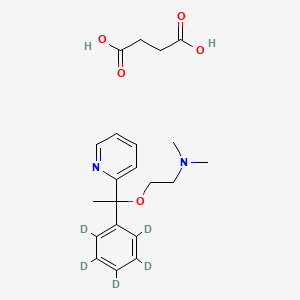
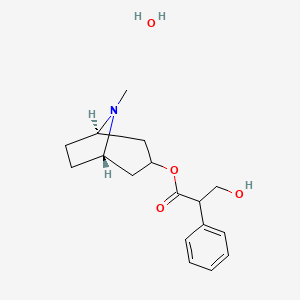
![1-[2-[[1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10800039.png)
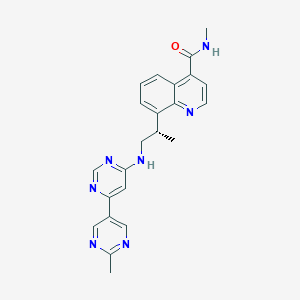
![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B10800058.png)
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800062.png)
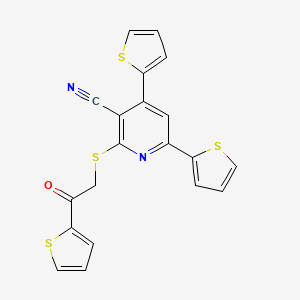
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B10800071.png)
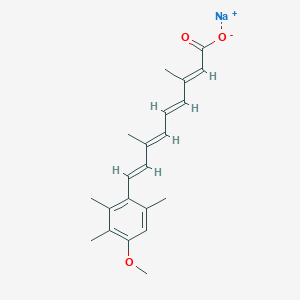
![2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B10800096.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800097.png)
![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)
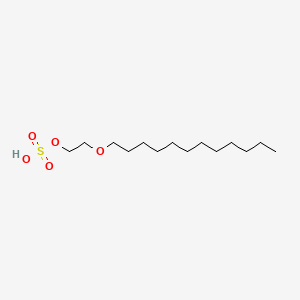
![(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800116.png)
